molecular formula C21H33NO6 B4041154 4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate

4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate

Cat. No.: B4041154
M. Wt: 395.5 g/mol
InChI Key: MSLBJXMCAKMUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C21H33NO6 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.23078777 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Behavior

The sorption behavior of related phenoxy herbicides, including compounds structurally similar to 4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate, has been extensively studied, providing insights into their environmental fate and interaction with soil components. Sorption to soil organic matter and iron oxides significantly influences the mobility and bioavailability of these herbicides, affecting their environmental persistence and potential for causing contamination. Such studies underline the importance of understanding the sorption dynamics for environmental risk assessment and management of phenoxy herbicides (Werner, Garratt, & Pigott, 2012).

Antioxidant Activity

Research on the antioxidant activity of various compounds, including those structurally related to this compound, highlights their potential applications in food engineering, medicine, and pharmacy. The ability of these compounds to scavenge free radicals and act as antioxidants can be applied to the development of new therapeutic agents and preservation techniques, contributing to health and food safety (Munteanu & Apetrei, 2021).

Aquatic Toxicity and Environmental Impact

The aquatic toxicity of bisphenol A, a compound with structural similarities to this compound, has been reviewed to assess its impact on aquatic organisms. Understanding the environmental concentrations and toxicity thresholds of such compounds is crucial for evaluating their potential to cause adverse effects in aquatic ecosystems, guiding regulatory and mitigation strategies to protect water quality and aquatic life (Staples, Woodburn, Caspers, Hall, & Klečka, 2002).

Synthetic Phenolic Antioxidants

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, similar in function to this compound, have been explored in recent studies. These compounds, used to prolong product shelf life, pose potential health risks due to their toxicity and persistence in the environment. Research in this area informs public health policy and consumer safety guidelines, highlighting the need for the development of safer and more sustainable antioxidants (Liu & Mabury, 2020).

Properties

IUPAC Name

2,6-dimethyl-4-[4-(4-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-15(2)18-7-9-19(10-8-18)21-12-6-5-11-20-13-16(3)22-17(4)14-20;3-1(4)2(5)6/h7-10,15-17H,5-6,11-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLBJXMCAKMUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 2
4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 3
4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 4
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4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 5
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4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 6
4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.